2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 100201-57-8
VCID: VC0175014
InChI: InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14)
SMILES: C1=CC(=CC=C1C(C(C(=O)O)O)O)O
Molecular Formula: C9H10O5
Molecular Weight: 198.174

2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid

CAS No.: 100201-57-8

Cat. No.: VC0175014

Molecular Formula: C9H10O5

Molecular Weight: 198.174

* For research use only. Not for human or veterinary use.

2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid - 100201-57-8

Specification

CAS No. 100201-57-8
Molecular Formula C9H10O5
Molecular Weight 198.174
IUPAC Name 2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14)
Standard InChI Key LERAXVLCHXAZGX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C(C(=O)O)O)O)O
Appearance Powder

Introduction

Chemical and Physical Properties

Molecular Structure and Formula

2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H10O5C_9H_{10}O_5 and a molecular weight of 198.17 g/mol . It features a phenolic hydroxyl group attached to a benzene ring, along with two additional hydroxyl groups on a propanoic acid backbone. The systematic IUPAC name for this compound is 2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid.

The structural formula can be represented as:

SMILES: C1=CC(=CC=C1C(C(C(=O)O)O)O)O\text{SMILES: } C1=CC(=CC=C1C(C(C(=O)O)O)O)O

This structure highlights the presence of both phenolic and carboxylic acid functional groups, which contribute to its chemical reactivity and biological activity .

Physical Properties

The compound exists as a solid at room temperature and has a density of approximately 1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3 . It has a boiling point of 489.8 \pm 45.0 \, ^\circ \text{C} at standard atmospheric pressure (760 mmHg), indicating its thermal stability under moderate conditions . The flash point is reported to be 264.1 \pm 25.2 \, ^\circ \text{C}, which is relevant for handling and storage safety protocols .

The compound's solubility profile reveals that it is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various aqueous and organic applications .

Chemical Reactivity

The presence of hydroxyl groups on both the aromatic ring and the aliphatic chain renders the molecule highly reactive toward oxidation and other chemical transformations. These functional groups also contribute to its antioxidant properties by donating hydrogen atoms to neutralize free radicals .

Biological Significance

Role in Microbial Metabolism

2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid is a significant metabolite produced during the fermentation processes involving microorganisms such as Penicillium roqueforti and Lacticaseibacillus paracasei . For instance, in blue cheese production, this compound is formed as part of the secondary metabolite profile influenced by amino acid degradation pathways . It has been quantified at concentrations of 10.2±1.1μM10.2 \pm 1.1 \, \mu\text{M} in fermentation systems supplemented with L-tyrosine .

The compound also plays a role in microbial interactions within gut microbiota. Studies suggest that it may arise from the metabolism of related phenolic compounds via enzymatic reduction reactions catalyzed by gut bacteria .

Antioxidant Activity

One of the most notable biological properties of this compound is its antioxidant capacity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress-induced damage . This property makes it an attractive candidate for therapeutic applications targeting oxidative stress-related conditions such as liver diseases and neurodegenerative disorders.

For example, experiments involving Lactiplantibacillus plantarum demonstrated that fermentation products containing this compound significantly enhanced superoxide dismutase (SOD) activity while reducing lipid peroxidation markers in animal models .

Synthesis and Sources

Natural Sources

The compound occurs naturally in various biological matrices, including fermented foods and plant tissues. For instance, it has been isolated from the bark of Taxus chinensis, where it contributes to the plant's phenolic profile . Additionally, it is a key metabolite in microbial fermentation processes used for producing dairy products like blue cheese .

Synthetic Pathways

Chemical synthesis of 2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid typically involves starting materials such as tyrosine derivatives or phenolic acids. Enzymatic methods using tyrosine ammonia lyase (TAL) have also been explored to produce this compound under controlled conditions .

Analytical Methods

Quantitative Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are commonly employed for quantifying this compound in complex mixtures . These techniques provide high sensitivity and specificity for detecting low concentrations in biological samples.

Structural Characterization

NMR spectroscopy remains the gold standard for elucidating the molecular structure of this compound. Proton (1H^1\text{H}) and carbon (13C^{13}\text{C}) NMR spectra reveal characteristic chemical shifts corresponding to hydroxyl and carboxylic acid groups .

Applications

Food Industry

In the food industry, this compound serves as a marker for quality control in fermented products such as blue cheese . Its presence indicates successful microbial activity during fermentation.

Pharmaceutical Research

Given its antioxidant properties, researchers are investigating its potential use in developing drugs for oxidative stress-related diseases . Its role as a natural product derived from microbial fermentation also aligns with current trends favoring biologically sourced therapeutics.

PropertyValueReference
Molecular FormulaC9H10O5C_9H_{10}O_5
Molecular Weight198.17g/mol198.17 \, \text{g/mol}
Density1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3
Boiling Point489.8±45C489.8 \pm 45^\circ\text{C}
Flash Point264.1±25C264.1 \pm 25^\circ\text{C}
SolubilityWater-soluble

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